![molecular formula C14H10ClNO3 B2978230 4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid CAS No. 1146291-70-4](/img/structure/B2978230.png)
4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid, abbreviated as 4-CMPF, is a synthetic compound composed of a fused furan ring, a phenyl ring and a pyrrole ring with a carboxylic acid group. It was first synthesized in the early 1990s in the laboratory of Professor S. E. Krasavin. The compound has become an important research tool in the fields of organic chemistry, biochemistry and pharmacology due to its unique structure and reactivity.
Scientific Research Applications
Aromaticity and Molecular Structure Analysis
The study by Cyrański, Krygowski, Krutošíková, and Sleziak (2001) explored the aromaticity of dihetero analogues of pentalene dianion, including derivatives of methyl furo[3,2-b]pyrrole-5-carboxylate. This research contributes to understanding the molecular geometry and aromatic character of furo[3,2-b]pyrrole derivatives. The findings suggest that the aromaticity of the rings does not significantly depend on the nature of the neighboring atom if a similar topological pattern is present. The study implies that the topological nature is a critical factor determining the aromatic character of a moiety, providing insights into the stability and aromaticity influenced by substituent effects on compounds like 4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid (Cyrański et al., 2001).
Synthesis and Chemical Transformation
Bencková and Krutošíková (1997) reported on the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, which shares a structural similarity with 4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid. The synthesis involved converting 3-(5-Methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl)propenoic acid to its corresponding azide and subsequently cyclizing it to obtain the target compound. This work provides a methodological basis for synthesizing complex molecules that include the furo[3,2-b]pyrrole core, relevant to understanding synthetic pathways and reactions involving similar compounds (Bencková & Krutošíková, 1997).
Antimycobacterial Activity Exploration
The work by Biava et al. (2008) on 1,5-Diphenylpyrrole derivatives, including compounds structurally related to 4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid, investigated their potential as antimycobacterial agents. By modifying the phenyl rings on the pyrrole nucleus, the study assessed the influence of various substituents on activity against Mycobacterium tuberculosis and atypical mycobacteria. This research highlights the potential of furo[3,2-b]pyrrole derivatives in developing new antimycobacterial agents, offering insights into the structure-activity relationship crucial for drug design (Biava et al., 2008).
properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]furo[3,2-b]pyrrole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-10-3-1-9(2-4-10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAQZQWQOPQBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C2C(=O)O)OC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid |
Synthesis routes and methods
Procedure details
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